molecular formula C16H16O2 B2873222 1-{3'-Ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-one CAS No. 159487-15-7

1-{3'-Ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-one

Cat. No.: B2873222
CAS No.: 159487-15-7
M. Wt: 240.302
InChI Key: OSUACMVMPHPNLF-UHFFFAOYSA-N
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Description

1-{3’-Ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-one is an organic compound belonging to the class of alkyl-phenylketones This compound features a biphenyl structure with an ethoxy group and an ethanone moiety

Preparation Methods

The synthesis of 1-{3’-Ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

1-{3’-Ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{3’-Ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3’-Ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-one involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-{3’-Ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(3-ethoxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-18-16-6-4-5-15(11-16)14-9-7-13(8-10-14)12(2)17/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUACMVMPHPNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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